(E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate
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Overview
Description
The compound is a derivative of 2-Amino-4-(4-nitrophenyl)thiazole . This compound has a molecular formula of C9H7N3O2S and a molecular weight of 221.236 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been found to exhibit promising antimicrobial activity . They have been used in the synthesis of compounds that show significant activity against various bacterial species .
Anticancer Activity
Thiazole-based compounds have been studied for their potential anticancer properties. For example, they have been used in the synthesis of compounds that have shown activity against breast cancer cell lines .
Antifungal Activity
Thiazole derivatives have also been found to have antifungal properties. They have been used in the synthesis of compounds that show significant activity against fungal species .
Anti-Alzheimer’s Activity
Thiazole derivatives have been associated with potential anti-Alzheimer’s activity. They have been used in the synthesis of compounds that may have therapeutic effects on Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been associated with potential antihypertensive activity. They have been used in the synthesis of compounds that may have therapeutic effects on hypertension .
Antioxidant Activity
Thiazole derivatives have been associated with potential antioxidant activity. They have been used in the synthesis of compounds that may have therapeutic effects as antioxidants .
Hepatoprotective Activity
Thiazole derivatives have been associated with potential hepatoprotective activity. They have been used in the synthesis of compounds that may have therapeutic effects on liver diseases .
Industrial Applications
Apart from their medicinal applications, thiazole derivatives have also found use in various industrial applications such as in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-12-10-25-16(17-12)18-14(20)8-5-11-3-6-13(7-4-11)19(22)23/h3-8,10H,2,9H2,1H3,(H,17,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEQDXYLHVWREV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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